6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines
Preparation Methods
The synthesis of 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with benzylamine, followed by cyclization and further functionalization to introduce the furo[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzylamino group allows for oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the chloro and fluoro substituents can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzylamino, chloro, and fluoro groups.
Scientific Research Applications
6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Similar compounds to 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE include other furo[2,3-d]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their chemical properties and potential applications. For example:
3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile: Used in the construction of bioactive heterocycles.
Pinacol boronic esters: Utilized in organic synthesis for hydromethylation of alkenes.
The uniqueness of 6-(BENZYLAMINO)-5-(2-CHLORO-6-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17ClFN3O3 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17ClFN3O3/c1-25-19(27)17-16(15-13(22)9-6-10-14(15)23)18(29-20(17)26(2)21(25)28)24-11-12-7-4-3-5-8-12/h3-10,24H,11H2,1-2H3 |
InChI Key |
BVSMWULWSLXJSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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